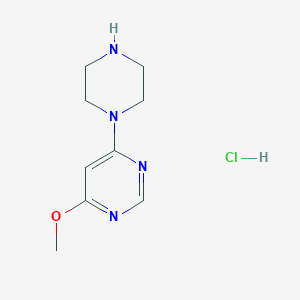

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Description

Chemical Structure: 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 879215-72-2) is a pyrimidine derivative substituted with a methoxy (-OCH₃) group at position 4 and a piperazine ring at position 4. The hydrochloride salt enhances its solubility in aqueous systems, making it suitable for pharmaceutical synthesis .

Properties

IUPAC Name |

4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEBYHVDMCQKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879215-72-2 | |

| Record name | 4-methoxy-6-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: It serves as a precursor in the synthesis of more complex chemical entities for various research purposes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-Amino-2,6-dimethoxypyrimidine (CAS: 3289-50-7)

- Key Differences: Replaces the piperazine group with an amino (-NH₂) group and adds a second methoxy substituent at position 2.

- Impact: The amino group increases nucleophilicity, favoring electrophilic substitution reactions. However, the lack of a piperazine ring reduces its utility in targeting basic biological receptors .

- Similarity Score : 0.82 (structural similarity based on pyrimidine core and methoxy groups) .

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7)

Halogen and Sulfur-Containing Analogs

4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine Hydrochloride (CAS: 321571-41-9)

- Key Differences : Substitutes methoxy with chloro (-Cl) and methylsulfanyl (-SMe) groups.

- Impact : The chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution. The methylsulfanyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Molecular Formula : C₁₀H₁₆Cl₂N₄S (higher molecular weight due to sulfur inclusion) .

4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine Hydrochloride (CAS: 1353956-01-0)

- Key Differences : Ethoxy (-OCH₂CH₃) replaces methoxy, and methylthio (-SMe) is present at position 2.

- Methylthio enhances metabolic stability but may increase toxicity risks .

Piperazine Ring Modifications

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride (CAS: 1380300-84-4)

- Key Differences : Trifluoromethyl (-CF₃) replaces methoxy at position 3.

- Impact : The -CF₃ group is strongly electron-withdrawing, altering the pyrimidine ring’s electronic density and improving metabolic stability.

- Molecular Formula : C₉H₁₂Cl₂F₃N₄ (lower hydrogen count due to fluorine substitution) .

4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine Hydrochloride

- Key Differences : Incorporates a 3-methylpiperazine and methylthio group.

- Methylthio increases hydrophobicity .

Comparative Data Table

Biological Activity

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a methoxy group at the 4-position and a piperazine ring at the 6-position, which contribute to its unique pharmacological properties. Its molecular formula is C9H14N4O·HCl, and it is recognized for applications in treating central nervous system disorders and other therapeutic areas.

The primary mechanism of action for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride involves the inhibition of butyrylcholinesterase (BChE), an enzyme that plays a significant role in neurotransmitter regulation. This inhibition is particularly relevant in conditions associated with cholinergic dysfunctions, such as Alzheimer's disease and other neurodegenerative disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including compounds similar to 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. For instance, pyrimidines have shown significant activity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation. For example, certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Antimicrobial Activity

Research has also demonstrated that pyrimidine derivatives possess notable antimicrobial properties. In studies comparing various synthesized compounds against Staphylococcus aureus and Escherichia coli, it was found that increasing concentrations of these compounds led to enhanced antimicrobial efficacy. At concentrations as low as 200 µg/mL, significant growth inhibition was observed, with complete bacterial growth cessation at higher concentrations .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has been investigated for its neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

- Antitumor Activity : In a comparative study involving various pyrimidine derivatives, compound 16 demonstrated superior anticancer efficacy against multiple cell lines compared to standard treatments like etoposide. The study provided IC50 values indicating strong cytotoxic effects across different cancer types .

- Neuroprotective Potential : A study investigating the antioxidant properties of methoxy-substituted pyrimidines found that these compounds effectively inhibited acetylcholinesterase (AChE) and BChE, suggesting potential therapeutic applications in Alzheimer’s disease management .

Data Table: Biological Activity Summary

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ ~3.8 ppm), pyrimidine ring protons (δ ~6.5–8.5 ppm), and piperazine integration .

- Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks matching the molecular formula (C₉H₁₄ClN₅O) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Tip : Couple LC-MS for real-time impurity profiling and isotopic pattern validation .

How can reaction conditions be optimized to improve yield and minimize side products?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid degradation .

- Catalysis : Transition metals (e.g., Pd) or phase-transfer catalysts accelerate substitutions .

- DOE (Design of Experiments) : Use factorial designs to test variables (temperature, molar ratios) and identify optimal conditions .

Case Study : A 15% yield increase was achieved by switching from ethanol to DMF at 70°C .

How can contradictory data in biological activity studies be addressed methodologically?

Q. Advanced

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Assay Reproducibility : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Structural Analogues : Compare with derivatives (e.g., piperidine vs. piperazine) to isolate structure-activity relationships (SAR) .

Example : Conflicting IC₅₀ values in kinase inhibition may arise from buffer pH affecting compound protonation .

What computational methods predict the reactivity and stability of this compound?

Q. Advanced

- Quantum Chemical Calculations : DFT simulations model electron density to predict nucleophilic/electrophilic sites .

- MD Simulations : Assess solvation dynamics and stability in physiological buffers .

- ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity) and metabolic liability .

Validation : Cross-check computational results with experimental DSC (Differential Scanning Calorimetry) for thermal stability .

How does the compound’s solubility and stability vary under different pH and temperature conditions?

Q. Advanced

- Solubility : Hydrochloride salt form enhances aqueous solubility (~5–10 mg/mL in water at pH 3–5) but decreases in alkaline buffers .

- Stability : Hydrolytic degradation occurs above pH 7, releasing piperazine and methoxypyrimidine fragments. Store at 2–8°C in amber vials to prevent photodegradation .

Analytical Approach : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What strategies enable functionalization of the pyrimidine and piperazine moieties for enhanced bioactivity?

Q. Advanced

- Pyrimidine Modifications : Introduce halogens (e.g., F, Cl) at position 2 or 5 to improve target binding .

- Piperazine Substitutions : N-alkylation or aryl grafting alters pharmacokinetics (e.g., logD, plasma protein binding) .

- Prodrug Design : Esterify the methoxy group to enhance membrane permeability .

Case Study : Adding a methyl group to piperazine improved CNS penetration in a murine model .

How can researchers resolve contradictory reaction outcomes reported in literature?

Q. Advanced

- Reagent Purity : Trace moisture in piperazine or solvents can quench reactions; use molecular sieves or anhydrous conditions .

- Byproduct Analysis : LC-MS identifies side products (e.g., N-oxide formation from over-oxidation) .

- Cross-Validation : Reproduce reactions with controlled variables (e.g., inert atmosphere) to isolate discrepancies .

Example : Conflicting yields (40% vs. 70%) were traced to residual HCl in commercial piperazine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.